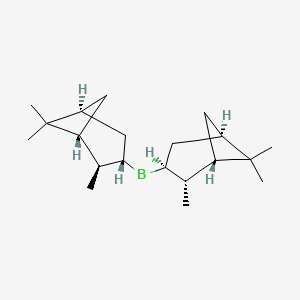

Diisopinocampheylborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H34B |

|---|---|

Poids moléculaire |

285.3 g/mol |

InChI |

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |

Clé InChI |

MPQAQJSAYDDROO-WTCPTMCSSA-N |

SMILES isomérique |

[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C |

SMILES canonique |

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Diisopinocampheylborane in Asymmetric Synthesis

Abstract

Diisopinocampheylborane (Ipc₂BH), a chiral organoborane reagent, stands as a cornerstone in the field of asymmetric synthesis. First reported by Zweifel and Brown in 1961, its development marked a pivotal moment in the non-enzymatic creation of chiral molecules.[1] Derived from the readily available natural product α-pinene, Ipc₂BH provides a powerful and practical method for establishing stereocenters with high fidelity. This guide offers an in-depth exploration of the mechanistic principles governing its action, focusing on its two primary applications: the asymmetric hydroboration of alkenes and the stereoselective reduction of carbonyl compounds. We will dissect the transition state models that dictate its remarkable stereoselectivity, provide field-proven experimental protocols, and present data that underscores its utility for researchers in synthetic chemistry and drug development.

The Reagent: Structure, Preparation, and Properties

This compound is prepared by the hydroboration of two equivalents of α-pinene with a borane source, typically a borane-dimethyl sulfide (BMS) complex.[1][2] The reagent exists as a colorless, crystalline solid which is, in fact, a dimer bridged by hydrides.[1] However, for mechanistic discussions, it is commonly depicted as the monomer, Ipc₂BH. It is highly sensitive to air and moisture and is therefore often generated in situ for immediate use.[1][3]

A critical aspect of its preparation, and a testament to the deep understanding of its physical chemistry, is the ability to significantly upgrade its enantiomeric purity. Commercially available α-pinene is often only ~92% enantiomerically pure (% ee). However, by allowing the initially formed Ipc₂BH slurry to equilibrate at 0°C in the presence of a slight excess of α-pinene, the major, less soluble diastereomer crystallizes, driving the enantiomeric purity of the solid reagent to >99% ee.[4][5] This protocol is a self-validating system that ensures maximum stereoselectivity in subsequent reactions.

Protocol 1: Preparation of High-Purity (+)-Diisopinocampheylborane

-

Under an inert nitrogen atmosphere, a flask is charged with borane-dimethyl sulfide complex (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

The solution is cooled to 0°C in an ice-water bath.

-

(-)-α-Pinene (~92% ee, 2.2 eq) is added dropwise, maintaining the temperature between 0-5°C. A white precipitate of Ipc₂BH will form.[3]

-

The resulting slurry is stirred at 0°C for at least 2 hours.

-

For enantiomeric enrichment, the slurry is then aged (stored without stirring) at 0-5°C for 18-72 hours. During this period, the major diastereomer selectively crystallizes, enhancing the enantiopurity of the solid reagent.[5]

-

The supernatant can be removed via cannula, and the crystalline Ipc₂BH can be dissolved in fresh anhydrous THF for immediate use.

Mechanism of Action I: Asymmetric Hydroboration of Alkenes

The premier application of Ipc₂BH is the asymmetric hydroboration of prochiral alkenes, which, after oxidative workup, yields chiral secondary alcohols.[6][7] The reaction is a concerted syn-addition of the B-H bond across the carbon-carbon double bond, proceeding through a four-membered transition state.[8]

The Foundation of Stereoselectivity: A Sterically-Driven Transition State

The exceptional enantioselectivity of the reaction is a direct consequence of the steric bulk of the two isopinocampheyl ligands. These ligands create a highly constrained chiral environment around the boron atom. For a hydroboration to occur, the alkene must approach the B-H bond. In doing so, it can adopt one of two diastereomeric transition states. The favored transition state is the one that minimizes steric repulsion between the alkene's substituents and the bulky framework of the Ipc₂BH.

The model that best explains the observed stereochemistry involves the alkene approaching the borane in such a way that the larger substituent (Rₗ) is positioned away from the most sterically demanding parts of the isopinocampheyl groups. For cis-alkenes, where Ipc₂BH shows its greatest efficacy, the reagent effectively discriminates between the two prochiral faces of the double bond.[4][7] The boron atom adds to the less-substituted carbon (anti-Markovnikov regioselectivity), a selectivity that is enhanced by the reagent's bulk.[7][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Brown Hydroboration [organic-chemistry.org]

A Technical Guide to Diisopinocampheylborane (Ipc₂BH): Discovery, Mechanism, and Application

<_>

Abstract

This guide provides an in-depth analysis of Diisopinocampheylborane (Ipc₂BH), a cornerstone reagent in asymmetric synthesis. We will explore its historical context, the seminal discovery by Herbert C. Brown, its preparation, and the mechanistic underpinnings of its remarkable stereoselectivity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into its application.

The Quest for Asymmetric Induction: A Historical Perspective

Prior to the mid-20th century, the synthesis of single enantiomers of chiral molecules was a significant challenge in organic chemistry, often relying on classical resolution techniques which are inherently inefficient. The development of methods for asymmetric synthesis, where a chiral catalyst or reagent influences the formation of a specific stereoisomer, was a paramount goal. The pioneering work of Herbert C. Brown in the field of organoborane chemistry revolutionized this landscape. His research into the hydrides of boron, initially sparked by a gifted book, led to the discovery of hydroboration and, subsequently, to the development of chiral organoborane reagents.[1][2][3] This work culminated in his being awarded the Nobel Prize in Chemistry in 1979.[1][2][4]

The Breakthrough: Herbert C. Brown and the Birth of this compound

In 1961, a landmark publication by Zweifel and Brown introduced this compound (Ipc₂BH) as a highly effective chiral hydroborating agent.[5] This discovery was a pivotal moment, demonstrating for the first time that a simple, small chiral molecule could induce high levels of enantioselectivity in a chemical reaction, a feat previously thought to be exclusive to enzymes.[6] The reagent is derived from the hydroboration of α-pinene, a readily available chiral terpene. The bulky bicyclic structure of the pinene moiety proved to be the key to its success, creating a sterically demanding environment that dictates the facial selectivity of the hydroboration reaction.[7][8]

Synthesis and Properties of the Reagent

This compound is a colorless, crystalline solid that exists as a dimer with bridging hydrides.[5] It is sensitive to air and moisture and is often prepared in situ for immediate use.[5]

Preparation from α-Pinene

The reagent is synthesized by the reaction of borane (typically from a borane-dimethyl sulfide complex, BMS) with two equivalents of either (+)- or (-)-α-pinene.[5][9] A significant advantage of this preparation is the ability to obtain Ipc₂BH of very high enantiomeric purity (>99% ee) even from commercially available α-pinene of lower optical purity (around 90-92% ee).[10][11][12] This is due to the preferential incorporation of the major enantiomer of α-pinene into the crystalline solid Ipc₂BH, leaving the minor enantiomer in the mother liquor.

Experimental Protocol: Preparation of (-)-Diisopinocampheylborane

This protocol is adapted from procedures published in Organic Syntheses.[9][11]

Materials:

-

Borane-methyl sulfide complex (BMS, ~10 M)

-

(+)-α-Pinene (e.g., 92% ee)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with BMS (1.0 equivalent) and anhydrous THF.

-

The flask is cooled to 0 °C in an ice-water bath.

-

(+)-α-Pinene (2.0 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature between 0-5 °C.

-

A white precipitate of (-)-diisopinocampheylborane will form during the addition.

-

The reaction mixture is stirred at 0 °C for an additional 3.5-4 hours to ensure complete reaction.

-

The resulting slurry can be used directly for subsequent reactions, or the solid can be isolated by filtration under an inert atmosphere for storage.

Mechanism of Asymmetric Hydroboration

The hydroboration of an alkene is a concerted, syn-addition of the H-B bond across the double bond.[13] The remarkable enantioselectivity of Ipc₂BH arises from the steric interactions in the transition state between the bulky isopinocampheyl groups and the substituents on the prochiral alkene.

The Transition State Model

For the hydroboration of a cis-alkene, the generally accepted model involves a four-centered transition state. The alkene approaches the boron-hydride bond in a way that minimizes steric clash between the alkene's substituents and the bulky isopinocampheyl ligands. The reagent effectively acts as a chiral pocket, allowing the alkene to approach from only one face. The methyl group of the pinene moiety plays a crucial role in directing the stereochemistry.[14]

TS [label=<

R'R' C || C HH

];

Borane [label=<

IpcIpc

B / H

];

TransitionState [label=<

R'

C

B(Ipc)₂

|

|

R'

C

H

, labeljust=l];

Product [label="Trialkylborane Intermediate"];

TS -> TransitionState [label="Approach of Alkene\n(Least Hindered Face)"]; Borane -> TransitionState; TransitionState -> Product [label="Syn-addition"];

{rank=same; TS; Borane;} } } Caption: Simplified transition state model for hydroboration.

This steric differentiation leads to the formation of a single predominant diastereomeric trialkylborane intermediate. Subsequent oxidation of this intermediate with alkaline hydrogen peroxide proceeds with retention of configuration at the newly formed stereocenter, yielding a highly enantioenriched alcohol.[7][13]

Applications in Asymmetric Synthesis

The primary application of this compound is the asymmetric hydroboration of prochiral cis-alkenes to produce chiral secondary alcohols with high enantiomeric excess.[5][10] It is less effective with trans-alkenes and highly hindered alkenes.

Hydroboration of Prochiral Alkenes

The reaction is broadly applicable to a range of cis-alkenes, including acyclic, cyclic, and heterocyclic substrates.[5][10] The predictable stereochemical outcome makes it a valuable tool in target-oriented synthesis.

Data Summary: Enantioselectivity of Ipc₂BH with Various Alkenes

| Alkene | Reagent | Product Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-2-Butene | (+)-Ipc₂BH | (S)-(+)-2-Butanol | - | 98.4 |

| cis-3-Hexene | (+)-Ipc₂BH | (S)-(+)-3-Hexanol | 75 | 94 |

| Norbornene | (+)-Ipc₂BH | exo-(1R,2R)-Norborneol | 85 | 99.6 |

| 2,3-Dihydrofuran | (+)-Ipc₂BH | (S)-3-Hydroxytetrahydrofuran | 70 | >99 |

Data compiled from various sources, including seminal papers by H.C. Brown.

Experimental Protocol: Asymmetric Hydroboration-Oxidation of cis-2-Butene

-

The slurry of (-)-diisopinocampheylborane (prepared as in section 3.1) is cooled to -25 °C.

-

cis-2-Butene is condensed into the reaction flask.

-

The mixture is stirred at -25 °C for several hours to allow for the hydroboration to proceed.

-

The excess borane is quenched by the careful addition of water.

-

The trialkylborane intermediate is oxidized by the dropwise addition of 3N sodium hydroxide followed by 30% hydrogen peroxide at 0 °C.

-

The mixture is stirred at room temperature to ensure complete oxidation.

-

The aqueous layer is separated, and the organic layer is extracted. The combined organic layers are dried and concentrated.

-

The resulting alcohol is purified by distillation or chromatography. The enantiomeric excess is determined by chiral GC analysis or by conversion to a diastereomeric derivative.

Conclusion and Future Outlook

The discovery of this compound was a watershed moment in the field of organic synthesis. It provided a practical and highly efficient method for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[15] The principles established by H.C. Brown's work with Ipc₂BH paved the way for the development of a vast array of other chiral reagents and catalysts. While newer and more specialized reagents have been developed, the simplicity, cost-effectiveness, and high efficiency of this compound ensure its continued relevance in the modern synthetic laboratory. Its legacy is a testament to the power of fundamental research in organometallic chemistry to solve complex synthetic challenges.

References

- 1. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 2. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 3. nationalmedals.org [nationalmedals.org]

- 4. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 100th Birthday of Herbert C. Brown - ChemistryViews [chemistryviews.org]

- 7. Untitled Document [ursula.chem.yale.edu]

- 8. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. paulingblog.wordpress.com [paulingblog.wordpress.com]

A Technical Guide to Diisopinocampheylborane: Structure, Stereochemistry, and Synthetic Applications

Abstract

Diisopinocampheylborane (Ipc₂BH) stands as a cornerstone reagent in the field of asymmetric synthesis, renowned for its efficacy in establishing stereocenter control. This technical guide provides an in-depth exploration of the structural and stereochemical features that underpin the remarkable selectivity of Ipc₂BH. We will delve into the causality behind its experimental utility, offering field-proven insights for researchers, scientists, and drug development professionals. This document will cover the synthesis of both enantiomers of Ipc₂BH, its application in asymmetric hydroboration and carbonyl reduction, and provide detailed, self-validating experimental protocols.

Introduction: The Genesis of a Powerful Chiral Reagent

First reported in 1961 by Zweifel and Brown, this compound emerged from pioneering work in asymmetric synthesis utilizing boranes.[1] This colorless solid, derived from the naturally occurring terpene α-pinene, has become an indispensable tool for the synthesis of chiral secondary alcohols and other enantiomerically enriched molecules.[1][2] Its utility stems from the rigid, sterically demanding bicyclic framework of the isopinocampheyl ligands, which effectively shields one face of the boron hydride, thereby directing its reaction with prochiral substrates. A key advantage of Ipc₂BH is the availability of both enantiomeric forms, derived from (+)- and (-)-α-pinene respectively, allowing for the synthesis of either enantiomer of a target molecule.[2]

Structural Elucidation and the Origins of Stereoselectivity

While often depicted as a monomer for simplicity, X-ray crystallography has confirmed that this compound exists as a dimer with bridging hydrides (B-H-B bonds).[1] This dimeric structure is a common feature of hydroboranes.[1] The true source of its stereodirecting power, however, lies in the inherent chirality and conformational rigidity of the two isopinocampheyl groups attached to the boron atom.

The hydroboration of α-pinene proceeds via a syn-addition of the B-H bond to the less sterically hindered face of the double bond.[3][4] The bulky gem-dimethyl group on the six-membered ring of α-pinene effectively blocks one face, forcing the boron to add from the opposite side.[4] The reaction with a second equivalent of α-pinene further increases the steric bulk around the boron center, creating a highly discriminating chiral environment.[3] This steric congestion is the primary factor governing the high enantioselectivity observed in its reactions.[1][3]

Synthesis of this compound: A Protocol for High Enantiomeric Purity

The preparation of this compound is most commonly achieved through the hydroboration of α-pinene with borane-methyl sulfide (BMS).[1][5] While commercially available α-pinene is often of ~92% enantiomeric excess (ee), a key advancement has been the development of a procedure to obtain Ipc₂BH of very high optical purity (>99% ee).[2][6] This is achieved by allowing the initially formed crystalline Ipc₂BH to equilibrate in the presence of a slight excess of α-pinene. The major, more stable diastereomer is preferentially incorporated into the crystal lattice, leaving the minor diastereomer in solution.[2]

Experimental Protocol: Preparation of (+)-Diisopinocampheylborane ((+)-Ipc₂BH)

This protocol is adapted from the procedure developed by Brown and co-workers.[2][7][8]

Materials:

-

(-)-α-Pinene (≥81% ee)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with anhydrous THF.

-

Borane-methyl sulfide complex (1.00 equiv) is added via syringe.

-

The flask is cooled to 0 °C in an ice/water bath.

-

(-)-α-Pinene (2.00 equiv) is added dropwise over 30 minutes. A white precipitate of (+)-Ipc₂BH will form.[5]

-

After the addition is complete, stirring is stopped, and the flask is sealed and stored at 0-4 °C for 48 hours to allow for equilibration and crystallization.[7]

-

The supernatant is carefully removed via cannula.

-

The crystalline solid is washed (triturated) three times with cold anhydrous diethyl ether to remove any remaining impurities and the minor diastereomer.

-

The resulting white crystalline solid is dried under high vacuum to afford (+)-diisopinocampheylborane of high enantiomeric purity.[7]

Note: The synthesis of (-)-Ipc₂BH follows the same procedure, starting with (+)-α-pinene.[5][7]

Caption: Synthesis workflow for high-purity (+)-Ipc₂BH.

Applications in Asymmetric Synthesis

Asymmetric Hydroboration of Alkenes

One of the primary applications of this compound is the asymmetric hydroboration of prochiral alkenes.[9] Due to its significant steric bulk, Ipc₂BH is particularly effective for the hydroboration of cis-alkenes and unhindered terminal alkenes.[1][3][9] The reaction proceeds through a four-membered transition state where the alkene approaches the less hindered face of the B-H bond. This approach minimizes steric interactions between the alkene substituents and the bulky isopinocampheyl groups.[3] Subsequent oxidation of the resulting organoborane with alkaline hydrogen peroxide proceeds with retention of configuration to yield the corresponding chiral alcohol in high enantiomeric excess.[3][10]

Table 1: Enantioselective Hydroboration of cis-Alkenes with (+)-Ipc₂BH

| Alkene | Product Alcohol | Enantiomeric Excess (% ee) |

| cis-2-Butene | (R)-(-)-2-Butanol | 98.4 |

| cis-2-Pentene | (R)-(-)-2-Pentanol | 93 |

| cis-3-Hexene | (R,R)-(-)-3-Hexanol | >99 |

| 2,3-Dihydrofuran | (R)-3-Hydroxytetrahydrofuran | ~100 |

Data compiled from various sources.[2][9]

Caption: General mechanism of asymmetric hydroboration-oxidation.

Asymmetric Reduction of Carbonyl Compounds

This compound is also a highly effective reagent for the asymmetric reduction of a variety of ketones to their corresponding chiral secondary alcohols.[11][12] The reduction is believed to proceed through a six-membered, chair-like transition state (a Zimmerman-Traxler model), where the carbonyl oxygen coordinates to the boron atom. The steric bulk of the isopinocampheyl groups then dictates the facial selectivity of hydride delivery to the carbonyl carbon. This method is particularly useful for the reduction of aryl alkyl ketones, α,β-acetylenic ketones, and other sterically demanding ketones.[1][11]

Derivatives of Ipc₂BH, such as B-chlorothis compound (Ipc₂BCl or DIP-Chloride™), have been developed and often exhibit complementary or enhanced selectivity and reactivity.[1][13][14][15] For instance, Ipc₂BCl is often more effective for the reduction of α- and γ-keto esters compared to Ipc₂BH.[13][16]

Table 2: Asymmetric Reduction of Ketones with (-)-Ipc₂BH and (-)-Ipc₂BCl

| Ketone | Reagent | Product Alcohol | Enantiomeric Excess (% ee) |

| Acetophenone | (-)-Ipc₂BH | (R)-1-Phenylethanol | 95 |

| 3-Methyl-2-butanone | (-)-Ipc₂BH | (R)-3-Methyl-2-butanol | 51 |

| 2-Acetylbenzoic acid methyl ester | (-)-Ipc₂BCl | (R)-3-Methylphthalide | 97 |

| Pyruvic acid | (-)-Ipc₂BH | (R)-Lactic acid | 84 |

Data compiled from various sources.[11][12][13][17]

Advanced Applications and Related Reagents

The utility of the isopinocampheyl framework extends beyond hydroboration and simple ketone reductions.

-

Allyl- and Crotylboration: B-Allyldiisopinocampheylboranes, prepared from Ipc₂BH, react with aldehydes with exceptional enantioselectivity to form homoallylic alcohols, often creating two new stereocenters with high diastereomeric and enantiomeric control.[1][18]

-

Reductive Aldol Reactions: Ipc₂BH can be used to generate chiral boron enolates from α,β-unsaturated carbonyl compounds, which then undergo highly stereoselective aldol reactions with aldehydes.[19]

-

Monoisopinocampheylborane (IpcBH₂): For more sterically hindered alkenes, such as trans- and trisubstituted alkenes, the smaller monoisopinocampheylborane (IpcBH₂) often provides superior results.[1][2][3] It is typically generated from the crystalline TMEDA adduct of IpcBH₂.[1]

Conclusion: An Enduring Legacy in Asymmetric Synthesis

This compound and its derivatives represent a landmark achievement in the field of organic synthesis. The reagent's efficacy is a direct consequence of its well-defined, sterically demanding chiral architecture derived from a readily available natural product. The principles governing its stereoselectivity—primarily steric control in a well-organized transition state—are now fundamental concepts in asymmetric synthesis. For researchers and drug development professionals, a thorough understanding of the structure, preparation, and reaction mechanisms of Ipc₂BH is crucial for the logical design and execution of synthetic routes to enantiomerically pure molecules. Its continued use and the development of related reagents underscore its status as a powerful and enduring tool in the synthetic chemist's arsenal.[20][21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 4. Solved this compound (IPC2BH) is a chiral | Chegg.com [chegg.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with this compound and intermolecular asymmetric reductions of the corresponding esters with B-chlorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. york.ac.uk [york.ac.uk]

- 19. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Diisopinocampheylborane: Principles and Practices in Asymmetric Synthesis

Welcome to an in-depth exploration of Diisopinocampheylborane, a cornerstone reagent in the field of asymmetric synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who seek not just to use this reagent, but to understand the nuances of its application and the principles that govern its remarkable stereoselectivity. As we navigate through its synthesis, mechanisms, and experimental protocols, the focus will remain on the "why" behind the "how," providing you with the field-proven insights necessary for successful and innovative synthetic strategies.

Core Concepts: Understanding this compound

This compound, often abbreviated as Ipc₂BH, is a chiral organoborane reagent that has proven invaluable for the asymmetric synthesis of a wide array of molecules.[1][2] First reported in 1961 by Zweifel and Brown, its development was a seminal event in the practical application of boranes for asymmetric transformations.[1] The primary utility of this colorless, solid reagent lies in the synthesis of chiral secondary alcohols through the asymmetric hydroboration of prochiral alkenes.[1][3]

Physicochemical Properties at a Glance

For ease of reference, the fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 21947-87-5[4][5] |

| Molecular Formula | C₂₀H₃₅B[4][5][6] |

| Molar Mass | 286.31 g·mol⁻¹[1] |

| Appearance | Colorless solid[1] |

| Density | 1.044 g/cm³[1] |

| Structure | Exists as a dimer with B-H-B bridges in the solid state.[1] |

The Art of Preparation: Synthesis and Handling of Ipc₂BH

The efficacy of this compound is intrinsically linked to its preparation and handling. Originally prepared through the hydroboration of an excess of α-pinene with borane, the more common and convenient method today involves the use of borane-methyl sulfide (BMS).[1] A critical aspect of its synthesis is the ability to achieve high enantiomeric purity of the reagent, even when starting with α-pinene of lower optical purity. This is accomplished through a process that selectively incorporates the major enantiomer of α-pinene into the crystalline dialkylborane.[2]

Due to its sensitivity to water and air, this compound is often generated in situ for immediate use.[1][3] However, it can also be isolated as a crystalline solid, which offers advantages in terms of characterization and storage for future applications.[7]

Caption: Synthesis of (-)-Diisopinocampheylborane from (+)-α-pinene and BMS.

The Engine of Asymmetry: Mechanism of Hydroboration

The remarkable ability of this compound to induce chirality stems from the steric bulk of the two isopinocampheyl groups derived from α-pinene.[8] The hydroboration of a prochiral alkene proceeds through a four-membered transition state where the boron and hydrogen atoms add to the same face of the double bond in a syn-addition.[8]

The key to the high enantioselectivity is the steric hindrance imposed by the bicyclic isopinocampheyl ligands. This bulky framework effectively blocks one face of the approaching alkene, forcing the borane to add to the less sterically encumbered face.[3][8] This reagent-controlled stereoselectivity is highly effective for cis-alkenes.[9]

Caption: Mechanism of asymmetric hydroboration-oxidation using Ipc₂BH.

A Versatile Tool: Applications in Organic Synthesis

While the asymmetric hydroboration of alkenes is its most prominent application, the utility of this compound extends to other important transformations.

Asymmetric Hydroboration-Oxidation

The hydroboration of prochiral alkenes with Ipc₂BH, followed by oxidative work-up with alkaline hydrogen peroxide, provides access to a wide range of optically active secondary alcohols with high enantiomeric excess.[2] This two-step, one-pot procedure is a powerful tool for introducing a chiral center into an achiral substrate.

Reductive Aldol Reactions

This compound has been successfully employed in mediating highly enantio- and diastereoselective reductive aldol reactions.[10][11] For instance, the hydroboration of N-acryloylmorpholine with Ipc₂BH generates a Z-enolborinate, which then undergoes highly stereoselective aldol reactions with aldehydes to produce syn aldol products with excellent enantiomeric excess (96–98% ee) and diastereomeric ratios (>20:1).[10]

Asymmetric Allylboration

The versatility of this compound is further demonstrated by its conversion into other chiral reagents. For example, it can be transformed into B-allylthis compound, which is a highly effective reagent for the asymmetric allylboration of aldehydes.[1][12] This reaction yields chiral homoallylic alcohols, which are valuable building blocks in natural product synthesis.[1]

In the Laboratory: Validated Experimental Protocols

The following protocols are provided as a guide for the preparation and application of this compound. Adherence to anhydrous and anaerobic techniques is crucial for success.

Protocol 1: Preparation of Crystalline (-)-Diisopinocampheylborane

This procedure is adapted from established methods for preparing highly pure crystalline Ipc₂BH.[7][13]

-

Setup: A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with borane-methyl sulfide complex (10.0 M, 10 mL, 0.100 mol) and anhydrous tetrahydrofuran (THF, 30 mL).

-

Addition of α-Pinene: The flask is cooled to 0 °C in an ice-water bath. (+)-α-Pinene (27.2 g, 31.7 mL, 0.200 mol) is added dropwise over 15 minutes with vigorous stirring. A white precipitate of (-)-Diisopinocampheylborane will form.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional 3.5 hours to ensure complete formation of the dialkylborane.

-

Isolation (Optional): If the reagent is to be used in situ, proceed directly to the next protocol. For isolation, the THF is removed under reduced pressure, and the resulting solid is washed with cold pentane and dried under a stream of nitrogen. The crystalline solid should be stored under a nitrogen atmosphere at low temperature.

Protocol 2: Asymmetric Hydroboration and Oxidation of cis-2-Butene

This protocol exemplifies the synthesis of an optically active secondary alcohol.

-

Hydroboration: The freshly prepared or isolated (-)-Diisopinocampheylborane (0.100 mol in THF) is maintained at 0 °C. cis-2-Butene is then bubbled through the solution until the solid Ipc₂BH has dissolved, indicating the formation of the trialkylborane. The reaction is typically stirred for an additional 2-4 hours at 0 °C.

-

Oxidation: The reaction mixture is cooled to 0 °C, and 3 M aqueous sodium hydroxide (35 mL) is added carefully, followed by the slow, dropwise addition of 30% hydrogen peroxide (35 mL), ensuring the temperature is maintained below 50 °C.

-

Work-up: After the addition is complete, the mixture is stirred at 50 °C for 1 hour. The aqueous layer is saturated with sodium chloride, and the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by distillation or column chromatography to yield the desired chiral 2-butanol. Using (-)-Ipc₂BH derived from (+)-α-pinene, this procedure yields (R)-(-)-2-butanol with high enantiomeric excess.[2]

Performance Data: Enantioselectivity in Hydroboration

The following table summarizes the typical enantiomeric excess (ee) values obtained for the hydroboration-oxidation of various cis-alkenes with this compound.

| Alkene | Product Alcohol | Enantiomeric Excess (% ee) |

| cis-2-Butene | (R)-(-)-2-Butanol | 87%[2] |

| cis-3-Hexene | (R,R)-(-)-3-Hexanol | 98% |

| 1-Methylcyclopentene | trans-(1R,2R)-2-Methylcyclopentanol | 75% |

Note: The enantiomeric excess can be influenced by the purity of the α-pinene starting material and the reaction conditions.

Concluding Remarks

This compound stands as a testament to the power of steric control in asymmetric synthesis. Its reliability, high stereoselectivity, and the commercial availability of its precursors have solidified its position as a go-to reagent for the synthesis of chiral alcohols and other valuable chiral building blocks. A thorough understanding of its preparation, mechanism, and handling is paramount to harnessing its full potential. As research in asymmetric catalysis continues to evolve, the fundamental principles demonstrated by Ipc₂BH will undoubtedly continue to inspire the development of new and even more efficient synthetic methodologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Untitled Document [ursula.chem.yale.edu]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. 21932-54-7 CAS MSDS ((-)-Diisopinocampheyl borane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 9. mdpi.org [mdpi.org]

- 10. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. york.ac.uk [york.ac.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

Mastering Asymmetry: A Guide to Chiral Boranes in Modern Organic Synthesis

An In-Depth Technical Guide

Introduction: The Imperative of Chirality

In the landscape of drug development and materials science, the three-dimensional arrangement of atoms—chirality—is not a trivial detail; it is a fundamental determinant of function. The distinct physiological effects of enantiomers, most famously illustrated by the thalidomide tragedy, underscore the critical need for synthetic methods that can selectively produce a single desired stereoisomer. Asymmetric synthesis has thus become a cornerstone of modern organic chemistry, enabling the construction of complex, enantiomerically pure molecules that form the basis of new medicines and advanced materials.

Among the diverse tools available to the synthetic chemist, chiral organoboranes have emerged as exceptionally versatile and powerful reagents and catalysts.[1] Pioneered by the Nobel Prize-winning work of Herbert C. Brown, the chemistry of boron has provided a three-pronged approach to asymmetric synthesis: asymmetric hydroboration, reduction, and allyl/crotylboration.[2] This guide offers a deep dive into the core principles, key reagents, and strategic applications of chiral boranes, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage these remarkable tools.

Foundational Pillars: Classes of Chiral Boranes and Their Genesis

The efficacy of a chiral borane reagent is rooted in its ability to create a diastereomeric transition state when interacting with a prochiral substrate, thereby directing a reaction to favor one enantiomeric product over the other. The source of chirality is typically a ligand derived from the "chiral pool"—readily available, enantiopure natural products.

Stoichiometric Reagents: The Terpene Legacy

The first generation of highly effective chiral boranes was derived from terpenes, particularly α-pinene. These reagents are used in stoichiometric amounts and are foundational to the field.

-

Diisopinocampheylborane (Ipc₂BH): Prepared by the hydroboration of two equivalents of either (+)- or (-)-α-pinene with borane, Ipc₂BH is a sterically hindered dialkylborane.[3] Its bulk is crucial for discriminating between the two faces of a prochiral alkene in asymmetric hydroboration, leading to the formation of chiral alcohols after oxidative workup. The reagent's effectiveness is particularly high for cis-alkenes.[4]

-

Alpine-Borane® (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane): This reagent is prepared from IpcBH and 9-BBN.[3] Alpine-Borane is primarily used for the asymmetric reduction of carbonyls.[2] It shows exceptional selectivity for acetylenic ketones, where the reaction proceeds rapidly through a cyclic transition state.[2] For many other ketones, the reduction can be slow, and a competing dissociation pathway may lower the enantioselectivity unless the reaction is run under high pressure or in concentrated solutions.[2][5]

Catalytic Systems: The Rise of Oxazaborolidines

A revolutionary advance in the field was the development of chiral catalysts that could be used in sub-stoichiometric amounts.[6][7] This not only improved the atom economy of the reactions but also broadened their applicability.

-

Corey-Bakshi-Shibata (CBS) Catalysts (Chiral Oxazaborolidines): Developed by E.J. Corey, Shinichi Itsuno, and others, CBS catalysts are arguably the most important and widely used chiral borane-based reagents.[8][9][10] These oxazaborolidines are readily prepared from the condensation of a borane source (like BH₃·THF) with a chiral β-amino alcohol, most commonly derived from the amino acid proline.[11][12][13] The resulting catalysts are stable, easily handled, and promote the highly enantioselective reduction of a vast range of prochiral ketones to their corresponding secondary alcohols using borane as the stoichiometric reductant.[7][11][14][15] The predictability and high enantiomeric excess (often >95% ee) afforded by the CBS reduction have cemented its status as a premier method in asymmetric synthesis.[6][11]

-

Chiral (Acyloxy)borane (CAB) Catalysts: These chiral Lewis acid catalysts, often derived from tartaric acid and borane, are highly effective for promoting asymmetric Diels-Alder reactions.[16][17][18] By coordinating to an α,β-unsaturated aldehyde or ketone, the CAB catalyst activates the dienophile and shields one of its faces, directing the incoming diene to attack from the less hindered side, thus controlling the stereochemical outcome of the cycloaddition.[16][19][20]

Core Applications in Asymmetric Synthesis

The true power of chiral boranes is demonstrated in their broad utility across a range of critical synthetic transformations.

Asymmetric Reduction of Prochiral Ketones

The conversion of prochiral ketones to chiral secondary alcohols is a fundamental transformation, and chiral boranes provide one of the most reliable methods to achieve this.

The Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is the gold standard for this transformation due to its broad scope, high enantioselectivity, and predictable stereochemical outcome.[8][11][21] The mechanism, originally proposed by Corey, provides a clear rationale for its effectiveness.[8][22]

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][14][21]

-

Ketone Coordination: The now more Lewis-acidic ring boron coordinates to the ketone's carbonyl oxygen. Steric interactions dictate that the ketone binds with its larger substituent (RL) oriented away from the bulky group on the catalyst.[21]

-

Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated BH₃ to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.[14] This face-selective transfer establishes the new stereocenter.

-

Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to continue the cycle.

This catalytic cycle is highly efficient, often requiring only 1-10 mol% of the catalyst to achieve high yields and enantioselectivities.[11]

| Reagent/Catalyst | Substrate Class | Typical % ee | Key Advantages |

| CBS Catalyst | Aryl-alkyl, di-aliphatic, di-aryl ketones[8] | >95%[11] | Catalytic, highly predictable, broad scope |

| Alpine-Borane® | Acetylenic ketones[2] | >90% | High selectivity for specific ketone types |

| Ipc₂BCl | Arakyl ketones[2] | High | Effective for certain classes of ketones |

Asymmetric Carbon-Carbon Bond Formation

Chiral boranes are highly effective for the stereocontrolled formation of C-C bonds, particularly in the synthesis of homoallylic alcohols.

Asymmetric Allyl- and Crotylboration: Chiral allyl- and crotyldialkylboranes, also derived from reagents like this compound, react with aldehydes to form homoallylic alcohols.[23] These reactions are valuable because they can simultaneously create two new adjacent stereocenters with a high degree of control. The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model, which posits a chair-like, six-membered ring intermediate.[23] The substituents on both the aldehyde and the chiral borane reagent occupy pseudo-equatorial positions to minimize steric strain, thus dictating the absolute stereochemistry of the product.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Chiral borane Lewis acids, such as CAB catalysts, can render this reaction highly enantioselective. The chiral catalyst coordinates to the dienophile, lowering its LUMO energy and directing the diene to approach from one specific face, leading to a single enantiomeric product.[16][19]

Modern Frontiers and Future Outlook

While the foundational applications of chiral boranes remain central to organic synthesis, research continues to push the boundaries of what is possible. Recent advances include:

-

Compounds with Stereogenic Boron Centers: Historically, the chirality in these systems resided on the organic ligands attached to an achiral boron atom. A new frontier is the synthesis and application of molecules where the boron atom itself is the stereocenter.[24][25][26][27][28] Developing stable, configurationally robust chiral boron centers could unlock new modes of reactivity and catalysis.[27][28]

-

New Catalytic Systems: The design of novel chiral ligands and borane catalysts continues to evolve, aiming for higher efficiency, broader substrate scope, and improved sustainability.[29][30] This includes the development of boron-containing helicenes as a new class of chiral materials.[29][30]

-

Transition Metal-Catalyzed Asymmetric Hydroboration: The use of transition metal catalysts in conjunction with borane reagents has emerged as a powerful strategy for constructing chiral organoboron compounds from alkenes and alkynes.[31]

Chiral boranes have transitioned from chemical curiosities to indispensable tools in the synthetic chemist's arsenal. Their reliability, predictability, and versatility ensure their continued prominence in the synthesis of pharmaceuticals, agrochemicals, and complex natural products for years to come.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Asymmetric Reduction of a Prochiral Ketone using an in situ-prepared CBS Catalyst

This protocol describes a typical small-scale reduction of acetophenone as a representative substrate.

Materials:

-

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CBS amino alcohol precursor)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, syringes, and a nitrogen/argon inert atmosphere setup.

Procedure:

-

Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral amino alcohol (e.g., 0.1 mmol, 10 mol%). Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

-

To this stirred solution, add 1.0 M BH₃·THF solution (0.1 mL, 0.1 mmol) dropwise via syringe. Stir the mixture at room temperature for 15-20 minutes. A clear solution should form with the evolution of hydrogen gas. This step generates the oxazaborolidine catalyst in situ.[12][13]

-

Ketone Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or 0 °C). Add the prochiral ketone (e.g., acetophenone, 1.0 mmol) either neat or as a solution in a small amount of anhydrous THF.

-

To this mixture, add the stoichiometric borane reductant (e.g., 0.8-1.0 mL of 1.0 M BH₃·THF, 0.8-1.0 mmol) dropwise over 5-10 minutes. Caution: Hydrogen evolution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 10-60 minutes).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (2-3 mL) at 0 °C to destroy any excess borane.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Redissolve the residue in diethyl ether or ethyl acetate (15 mL) and wash sequentially with 1N HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude chiral alcohol.

-

Purification and Analysis: Purify the product by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. dnrcollege.org [dnrcollege.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. insuf.org [insuf.org]

- 7. insuf.org [insuf.org]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. york.ac.uk [york.ac.uk]

- 11. grokipedia.com [grokipedia.com]

- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. alfachemic.com [alfachemic.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 23. york.ac.uk [york.ac.uk]

- 24. Synthesis of chiral boranes via asymmetric insertion of carbenes into B–H bonds catalyzed by the rhodium(i) diene complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Synthesis of chiral boranes via asymmetric insertion of carbenes into B–H bonds catalyzed by the rhodium(i) diene complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Controlled Synthesis of Chiral Boron Compounds - ChemistryViews [chemistryviews.org]

- 28. Chiral borane complexes catalyse new synthesis opportunities | Research | Chemistry World [chemistryworld.com]

- 29. Boron-containing helicenes as new generation of chiral materials: opportunities and challenges of leaving the flatland - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01083C [pubs.rsc.org]

- 30. Boron-containing helicenes as new generation of chiral materials: opportunities and challenges of leaving the flatland - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

The Architect of Chirality: A Technical Guide to Diisopinocampheylborane in Asymmetric Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the arsenal of chiral reagents developed to meet this challenge, diisopinocampheylborane (Ipc₂BH) stands as a cornerstone reagent for asymmetric synthesis.[1][2] First reported by Zweifel and Brown in 1961, this organoborane, derived from the readily available natural product α-pinene, has proven to be a remarkably versatile and efficient tool for the stereoselective construction of chiral centers.[1][3] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, structural characteristics, and the mechanistic underpinnings of its role in asymmetric induction. We will explore its seminal application in hydroboration-oxidation reactions for the synthesis of chiral alcohols and its expanding utility in asymmetric aldol and reduction reactions, offering field-proven insights and detailed protocols for the discerning researcher.

Introduction: The Imperative of Asymmetric Synthesis

The biological activity of many pharmaceuticals, agrochemicals, and natural products is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological effects. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in some cases, dangerously toxic. This reality necessitates the development of synthetic methodologies that can selectively produce a single enantiomer, a field known as asymmetric synthesis.

Chiral reagents, such as this compound, are instrumental in this endeavor. These reagents act as transient "chiral auxiliaries," influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. The effectiveness of a chiral reagent is measured by its ability to induce high levels of enantiomeric excess (ee), a measure of the purity of the desired enantiomer.

This compound (Ipc₂BH): Synthesis and Properties

This compound is a chiral organoborane reagent that exists as a colorless, crystalline solid in its dimeric form.[1] It is highly sensitive to air and moisture and is therefore often generated in situ for immediate use.[1]

Preparation of this compound

The most common and practical synthesis of Ipc₂BH involves the hydroboration of two equivalents of either (+)- or (-)-α-pinene with borane-methyl sulfide complex (BMS).[1][4] The choice of α-pinene enantiomer dictates the chirality of the resulting Ipc₂BH and, consequently, the stereochemistry of the final product. A significant advantage of this preparation is the ability to obtain Ipc₂BH of very high enantiomeric purity (>99% ee) even when starting with α-pinene of lower optical purity (e.g., 91-92% ee).[5][6] This is achieved through a selective crystallization process that enriches the major enantiomer of the dialkylborane.[5]

Experimental Protocol: Preparation of Crystalline (+)-Diisopinocampheylborane [4][7]

-

To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add borane-methyl sulfide complex (1.0 M in THF, 1 equivalent) and cool to 0 °C in an ice-water bath.

-

Slowly add (-)-α-pinene (≥81% ee, 2.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature between 0 and 5 °C. A white precipitate of this compound will form.[7][8]

-

Stir the resulting slurry at 0 °C for at least 3 hours to ensure complete reaction.

-

For applications requiring highly pure reagent, the crystalline solid can be isolated by filtration under an inert atmosphere. However, for many applications, the reagent is used directly as a slurry in the reaction solvent.[1]

Asymmetric Hydroboration-Oxidation: A Gateway to Chiral Alcohols

The seminal application of this compound is in the asymmetric hydroboration of prochiral alkenes, followed by oxidation to produce chiral alcohols with high enantioselectivity.[3][9] This two-step, one-pot procedure is a cornerstone of modern organic synthesis.

The Mechanism of Asymmetric Induction

The hydroboration reaction proceeds through a four-membered transition state where the boron and hydrogen atoms of the B-H bond add across the double bond of the alkene in a concerted, syn-addition.[3][10] The stereoselectivity of the reaction arises from the steric interactions between the bulky isopinocampheyl groups of the reagent and the substituents on the alkene.

The reagent effectively acts as a chiral pocket, forcing the alkene to approach from a specific face to minimize steric hindrance. For cis-alkenes, the reagent provides excellent enantioselectivity because one of the alkene substituents is forced to interact unfavorably with one of the isopinocampheyl groups, thus favoring one transition state over the other.[11][12]

Scope and Limitations

This compound is particularly effective for the asymmetric hydroboration of cis-disubstituted alkenes, often yielding alcohols with enantiomeric excesses approaching 100%.[5][12] It also shows good to excellent selectivity for certain terminal and trisubstituted alkenes.[12] However, its effectiveness is diminished with trans-disubstituted and highly hindered alkenes due to a less effective steric differentiation in the transition state.[12]

Table 1: Enantioselective Hydroboration of Representative Alkenes with (+)-Ipc₂BH

| Alkene | Product Alcohol | Enantiomeric Excess (% ee) |

| cis-2-Butene | (R)-(-)-2-Butanol | 87%[5] |

| cis-3-Hexene | (R)-(-)-3-Hexanol | 98% |

| Norbornene | exo-Norborneol | 99.6% |

| 1-Hexene | (R)-(-)-2-Hexanol | 22% |

Expanding Horizons: this compound in Asymmetric Aldol and Reduction Reactions

Beyond its pioneering role in hydroboration, the utility of this compound and its derivatives has expanded to other crucial asymmetric transformations, most notably aldol and reduction reactions.

Asymmetric Reductive Aldol Reactions

This compound can mediate highly enantio- and diastereoselective reductive aldol reactions of α,β-unsaturated carbonyl compounds.[13] The reaction proceeds through the 1,4-hydroboration of the enone or enoate to form a chiral enolborinate intermediate. This intermediate then reacts with an aldehyde to furnish the aldol adduct with excellent stereocontrol.[13][14]

This methodology has been successfully applied to the synthesis of both syn- and anti-aldol products with high levels of stereoselectivity by carefully choosing the reaction conditions and the structure of the α,β-unsaturated starting material.[5][13] For example, the hydroboration of 4-acryloylmorpholine with Ipc₂BH generates a Z-enolborinate that undergoes highly diastereoselective and enantioselective aldol reactions to afford syn-α-methyl-β-hydroxy morpholine carboxamides.[13]

Experimental Protocol: this compound-Mediated Reductive Aldol Reaction [13]

-

In a glovebox, weigh this compound (1.1 equivalents) into a flame-dried flask.

-

Add anhydrous diethyl ether and cool the suspension to 0 °C.

-

Add a solution of 4-acryloylmorpholine (1.0 equivalent) in diethyl ether dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Cool the mixture to -78 °C and add the desired aldehyde (1.2 equivalents).

-

Stir at -78 °C for 3 hours, then warm to room temperature and stir for an additional hour.

-

Quench the reaction with methanol, followed by the addition of a pH 7 buffer and hydrogen peroxide.

-

Extract the product and purify by column chromatography.

Asymmetric Reduction of Ketones

Derivatives of this compound, such as diisopinocampheylchloroborane (Ipc₂BCl), are exceptionally efficient reagents for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[15][16] The mechanism involves coordination of the Lewis acidic boron to the carbonyl oxygen, followed by an intramolecular hydride transfer from the boron to the carbonyl carbon.[17] The steric bulk of the isopinocampheyl groups dictates the facial selectivity of the hydride delivery, leading to high enantioselectivities.[17]

Ipc₂BCl often provides complementary stereoselectivity to Ipc₂BH, affording the opposite enantiomer of the alcohol product with high enantiomeric excess.[1] This reagent is particularly effective for the reduction of aryl alkyl ketones and α-halo ketones.[15]

Conclusion and Future Outlook

This compound and its derivatives have undeniably carved a significant niche in the field of asymmetric synthesis. From its foundational role in the hydroboration-oxidation of alkenes to its expanding applications in aldol and reduction reactions, Ipc₂BH continues to be a reagent of choice for the stereocontrolled synthesis of chiral molecules. Its accessibility from the chiral pool, coupled with its high efficiency and predictability, ensures its continued relevance in both academic research and industrial drug development.

Future research will likely focus on expanding the substrate scope of Ipc₂BH-mediated reactions, developing catalytic versions to improve atom economy, and exploring its application in the synthesis of increasingly complex natural products and pharmaceutical agents. The principles of steric control and chiral induction, so elegantly demonstrated by this compound, will continue to inspire the design of new and even more powerful reagents for asymmetric synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

- 9. dnrcollege.org [dnrcollege.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. ias.ac.in [ias.ac.in]

- 13. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arches.union.edu:443 [arches.union.edu:443]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Safe Handling of Diisopinocampheylborane (Ipc₂BH)

This guide provides a comprehensive framework for the safe handling, use, and disposal of diisopinocampheylborane (Ipc₂BH), a powerful and highly selective chiral hydroborating agent. Given its pyrophoric and water-reactive nature, adherence to stringent safety protocols is not merely recommended but essential for the protection of research personnel and infrastructure. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic endeavors. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity.

Hazard Identification and Chemical Profile

A fundamental understanding of the inherent risks associated with this compound is the cornerstone of its safe manipulation. Its utility in asymmetric synthesis is matched by its significant reactivity.

Core Hazards: Pyrophoricity and Water Reactivity

This compound is classified as a pyrophoric and water-reactive substance.[1][2]

-

Pyrophoric: The reagent can spontaneously ignite upon contact with air.[2] This is due to the highly reactive boron-hydrogen bond's rapid oxidation. This hazard is most pronounced with the neat, solid reagent but also pertains to its concentrated solutions.

-

Water-Reactivity: Ipc₂BH reacts instantaneously and violently with protic solvents, including water and alcohols, to liberate flammable hydrogen gas.[3] This reaction is highly exothermic and can serve as an ignition source for the evolved hydrogen or nearby flammable solvents, potentially leading to fire or explosion.

Physical and Chemical Properties

The key physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Ipc₂BH, (+)-Di-3-pinanylborane | [4] |

| CAS Number | 21947-87-5 | [4][5] |

| Molecular Formula | C₂₀H₃₅B | [5] |

| Molar Mass | 286.31 g·mol⁻¹ | [4] |

| Appearance | Colorless to white solid | [4] |

| Form | Often used as a solution in Tetrahydrofuran (THF) | [6][7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][7] |

| Solubility | Soluble in dioxane; sparingly soluble in THF | [3] |

| Structure | Exists as a dimer with B-H-B bridges | [4] |

The Hierarchy of Controls: A Framework for Safety

A multi-layered approach to safety, known as the hierarchy of controls, is critical. This framework prioritizes the most effective control measures to mitigate the risks associated with Ipc₂BH.

References

- 1. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 2. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. (-)-Diisopinocampheyl borane,1.0mol/L in THF - Amerigo Scientific [amerigoscientific.com]

- 7. This compound [myskinrecipes.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Hydroboration of Alkenes with Diisopinocampheylborane (Ipc₂BH)

Introduction: Mastering Chirality with Boron

The hydroboration-oxidation of alkenes, a cornerstone of modern organic synthesis, provides a powerful method for the anti-Markovnikov hydration of carbon-carbon double bonds.[1][2] This two-step process, pioneered by Nobel laureate Herbert C. Brown, involves the syn-addition of a borane reagent across the alkene, followed by an oxidative workup that replaces the boron atom with a hydroxyl group, crucially with retention of stereochemistry.[3][4][5] When a prochiral alkene is used, this transformation creates a new stereocenter. The ability to control the absolute stereochemistry of this newly formed center is paramount for the synthesis of enantiomerically pure molecules, a critical requirement in drug development and materials science.

Diisopinocampheylborane (Ipc₂BH) stands out as a seminal and highly effective chiral hydroborating agent.[6][7] Derived from the readily available natural product α-pinene, Ipc₂BH facilitates the conversion of alkenes into chiral alcohols with high levels of enantioselectivity, making it an indispensable tool for asymmetric synthesis.[8] This guide provides an in-depth exploration of the mechanism, application, and detailed protocols for employing Ipc₂BH, designed to empower researchers to achieve predictable and high-fidelity stereochemical control.

The Reagent: Understanding this compound (Ipc₂BH)

Structure, Genesis, and Properties

This compound is a dialkylborane prepared by the hydroboration of two equivalents of α-pinene with a borane source, typically borane-dimethyl sulfide (BMS).[6][9] Since α-pinene is a chiral molecule available in both (+) and (-) forms, both enantiomers of Ipc₂BH can be readily prepared. For instance, (+)-α-pinene yields (-)-Ipc₂BH, and (-)-α-pinene affords (+)-Ipc₂BH.[10] In the solid state and in solution, it exists as a dimer bridged by hydrides.[6]

A critical feature of Ipc₂BH preparation is the ability to significantly enhance its enantiomeric purity through crystallization.[11][12] Commercially available α-pinene often has an enantiomeric excess (ee) of around 90-92%. However, upon slow crystallization of the formed Ipc₂BH from the reaction mixture, the major diastereomer preferentially crystallizes, allowing for the isolation of Ipc₂BH with >99% ee.[11] This purification is key to achieving the highest levels of asymmetric induction in subsequent reactions.

Key Properties of this compound:

| Property | Description |

|---|---|

| Appearance | White crystalline solid.[10] |

| Formula | C₂₀H₃₅B |

| Molar Mass | 286.31 g·mol⁻¹[6] |

| Solubility | Soluble in dioxane and monoglyme; sparingly soluble in THF.[10] |

| Stability | Highly sensitive to air and moisture. Reacts instantaneously with protic solvents to liberate hydrogen gas.[9][13] |

| Handling | Must be handled under an inert atmosphere (e.g., Nitrogen or Argon). Can be stored at 0°C for several months without significant loss of activity.[9] |

The Mechanism of Asymmetric Induction

The stereochemical outcome of the hydroboration is determined in the initial addition of the B-H bond across the alkene. This step proceeds through a four-membered, concerted transition state.[7] The remarkable stereoselectivity of Ipc₂BH arises from severe steric hindrance imposed by its two bulky isopinocampheyl ligands, which are derived from the bicyclic α-pinene structure.

The reagent effectively presents a chiral pocket to the incoming prochiral alkene. The alkene orients itself to minimize steric repulsion between its substituents and the bulky framework of the Ipc₂BH. For cis-alkenes, this steric differentiation is highly pronounced, forcing the borane to add to one specific face of the double bond, thereby establishing the stereochemistry of the resulting alcohol with high fidelity.[3][7]

Caption: Transition state model for asymmetric hydroboration.

Substrate Scope: Choosing the Right Reagent

The steric bulk of Ipc₂BH is its greatest strength and also its primary limitation. This reagent demonstrates exceptional enantioselectivity for sterically undemanding prochiral alkenes.

-

Excellent Substrates: cis-disubstituted alkenes are the ideal substrates for Ipc₂BH, consistently yielding alcohols with very high enantiomeric excess.[10][14]

-

Good Substrates: Certain 1,1-disubstituted alkenes also react with good selectivity.[3][15]

-

Poor Substrates: trans-disubstituted and trisubstituted alkenes react very sluggishly with Ipc₂BH due to prohibitive steric hindrance.[7] For these more hindered alkenes, the smaller monoisopinocampheylborane (IpcBH₂) is the reagent of choice, as its reduced steric profile facilitates addition while still providing good to excellent enantioselectivity.[3][7]

Detailed Experimental Protocol

This protocol describes the in situ preparation of (+)-Diisopinocampheylborane from (-)-α-pinene, followed by the asymmetric hydroboration of cis-2-butene and subsequent oxidation to yield (R)-(-)-2-butanol.

Safety Precautions:

-

All borane reagents are air and moisture sensitive. All glassware must be flame-dried or oven-dried and all operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[9]

-

Borane-dimethyl sulfide (BMS) is a corrosive liquid with a strong, unpleasant odor. Handle it in a well-ventilated fume hood.

-

30% Hydrogen peroxide is a strong oxidizer and can cause severe burns. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Reagents:

-

Two-necked round-bottom flask (flame-dried)

-

Magnetic stir bar, septa, and argon/nitrogen inlet

-

Syringes and needles

-

(-)-α-Pinene (≥98% purity, known ee%)

-

Borane-dimethyl sulfide complex (BMS, 10.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

cis-2-Butene (condensed and delivered as a liquid or a solution in THF)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether, anhydrous magnesium sulfate, saturated sodium chloride solution (brine)

Part A: Preparation of (+)-Diisopinocampheylborane ((+)-Ipc₂BH)

-

Setup: Equip a 250 mL flame-dried, two-necked flask with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the procedure.

-

Charging Reagents: Through the septum, add 80 mL of anhydrous THF to the flask via syringe. Cool the flask to 0°C in an ice-water bath.

-

Add BMS: Slowly add borane-methyl sulfide complex (8.0 mL, 80.0 mmol, 1.0 equiv) to the stirred THF via syringe.[11]

-

Add α-Pinene: Over a period of 30 minutes, add (-)-α-pinene (25.5 mL, 160.0 mmol, 2.0 equiv) dropwise using a syringe pump to maintain the internal temperature at 0°C.[11]

-

Crystallization (Optional but Recommended): For highest enantioselectivity, stop the stirring after the addition is complete. Allow the flask to stand undisturbed at 0°C for at least 12 hours.[9] A thick white precipitate of crystalline (+)-Ipc₂BH will form. The supernatant containing the minor diastereomer can be removed via cannula if isolation is desired. For in situ use, proceed directly.

Part B: Asymmetric Hydroboration

-

Cooling: Ensure the slurry of (+)-Ipc₂BH in THF is maintained at 0°C (or the desired reaction temperature, typically 0°C to -25°C for optimal selectivity).

-

Alkene Addition: Slowly bubble cis-2-butene gas (approx. 80-90 mmol) through the stirred slurry or add a pre-cooled solution of the alkene in THF. Monitor the reaction by observing the dissolution of the Ipc₂BH precipitate as the soluble trialkylborane adduct forms.

-

Reaction Time: Continue stirring the reaction mixture at the chosen temperature for 4-6 hours to ensure complete consumption of the alkene.

Part C: Oxidative Workup

-

Temperature Adjustment: Allow the reaction flask to warm to room temperature.

-

Slow Addition of Base: Carefully and slowly add 3 M aqueous sodium hydroxide (30 mL) to the reaction mixture. An ice bath can be used to control any exotherm.

-

Peroxide Addition: While stirring vigorously, add 30% hydrogen peroxide (30 mL) dropwise. CAUTION: This addition is exothermic. Maintain a controlled addition rate to keep the internal temperature below 50°C.

-

Oxidation Period: After the addition is complete, continue stirring the biphasic mixture for 4-6 hours at room temperature or by gently heating to 50-60°C for 1 hour to ensure complete oxidation.[1]

Part D: Isolation and Purification

-

Separation: Transfer the mixture to a separatory funnel. The layers should separate. If emulsions form, add brine to facilitate separation.

-

Extraction: Separate the aqueous layer and extract it three times with diethyl ether.

-

Combine & Wash: Combine all organic layers and wash them sequentially with water and then brine.

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product contains the desired (R)-(-)-2-butanol and isopinocampheol (from the reagent backbone). Purify the product by fractional distillation or flash column chromatography to isolate the pure alcohol.

-

Analysis: Determine the yield and measure the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or by preparing a chiral derivative (e.g., a Mosher ester) for NMR analysis.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. mdpi.org [mdpi.org]

- 8. dnrcollege.org [dnrcollege.org]

- 9. This compound | 21947-87-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

- 13. chembk.com [chembk.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric hydroboration of 1,1-disubstituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Asymmetric Reduction of Prochiral Ketones Using Diisopinocampheylborane

Introduction

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] Chiral alcohols serve as critical building blocks for a vast array of complex molecules. Among the various methods for producing these compounds, the asymmetric reduction of prochiral ketones stands out as a direct and efficient strategy.[2][3] Diisopinocampheylborane (Ipc₂BH), a chiral organoborane reagent, has long been recognized as a powerful tool for achieving high levels of enantioselectivity in this transformation.[4][5]

This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the use of Ipc₂BH for the stoichiometric asymmetric reduction of ketones. We will delve into the mechanistic underpinnings of the reaction's selectivity, provide detailed protocols for reagent preparation and reaction execution, discuss the scope and limitations of the methodology, and offer practical troubleshooting advice.

Principle and Mechanism of Stereoselection

The remarkable enantioselectivity of this compound stems from its sterically demanding chiral framework, derived from α-pinene.[6] The reduction does not proceed through a simple external hydride attack. Instead, it involves a highly organized, boat-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[7][8]

The key steps are:

-

Coordination: The Lewis acidic boron atom of Ipc₂BH coordinates to the carbonyl oxygen of the ketone substrate.[7]

-

Hydride Transfer: A hydride ion is transferred intramolecularly from the isopinocampheyl group to the carbonyl carbon.[6][7]

-

Stereochemical Control: The stereochemical outcome is dictated by steric hindrance in the transition state. To minimize steric clashes with the bulky isopinocampheyl groups, the larger substituent (Rₗ) on the ketone preferentially occupies a pseudo-equatorial position, while the smaller substituent (Rₛ) occupies the pseudo-axial position.[7] This arrangement forces the hydride to be delivered to a specific prochiral face of the ketone, resulting in the formation of one alcohol enantiomer in excess.

The choice of the Ipc₂BH enantiomer determines the configuration of the product alcohol. For instance, the reagent derived from (+)-α-pinene typically yields one enantiomeric series of alcohols, while the reagent from (-)-α-pinene produces the opposite.

Diagram: Proposed Transition State for Ipc₂BH Ketone Reduction

Caption: Zimmerman-Traxler model for ketone reduction by Ipc₂BH.

Reagent Preparation and Handling